molecular formula C15H22N2O3 B2969278 N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide CAS No. 920181-24-4

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2969278
CAS RN: 920181-24-4
M. Wt: 278.352
InChI Key: WJEZKAIBMOQZAO-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OBI-1 and is a potent inhibitor of thrombin, a key enzyme involved in blood coagulation.

Scientific Research Applications

Synthesis and Chemical Properties

A Novel Synthetic Approach : Research has developed a novel synthetic route to oxalamides, demonstrating the potential for creating a variety of compounds including N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide. This method is operationally simple and high yielding, providing new avenues for the synthesis of anthranilic acid derivatives and oxalamides with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).

Catalytic Applications

Copper-Catalyzed Hydroxylation : A study demonstrates the use of a copper-catalyzed system for the hydroxylation of (hetero)aryl halides, employing N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) as a ligand. This method allows for efficient synthesis of phenols and hydroxylated heteroarenes, indicating the utility of oxalamide derivatives in catalysis (Xia et al., 2016).

Material Science and Photopolymerization

Single-Molecule Magnets : The formation of a heterotetranuclear complex involving rhenium and nickel ions has been reported, where oxalamide acts as a bidentate ligand. This compound exhibits properties of a single-molecule magnet, suggesting potential applications in the field of molecular magnetism and information storage (Martínez-Lillo et al., 2006).

Environmental and Sensing Applications

Heavy Metal Sensing : A study has developed a colorimetric sensor based on silver nanoparticles functionalized with N-(2-hydroxybenzyl)-isopropylamine for detecting metal cations and oxalate/phosphate anions in aqueous solutions. This research highlights the versatility of oxalamide derivatives in environmental monitoring and safety (Kumar & Anthony, 2015).

properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-12(9-18)16-14(19)15(20)17-13-7-5-11(6-8-13)10(2)3/h5-8,10,12,18H,4,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEZKAIBMOQZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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